![molecular formula C17H18ClN5O2 B2442958 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide;hydrochloride CAS No. 2418596-82-2](/img/structure/B2442958.png)
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide;hydrochloride
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Description
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide;hydrochloride is a useful research compound. Its molecular formula is C17H18ClN5O2 and its molecular weight is 359.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Potential Biological Properties
The compound is a part of a broader class of chemicals that includes triazolo[4,3-a]pyridine and its derivatives, which have been extensively studied for their unique chemical properties and potential biological applications. Although the specific compound N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide;hydrochloride has not been directly mentioned in the available research literature, insights can be drawn from studies on related chemical entities.
Chemical Synthesis - Research on related triazolo[4,3-a]pyridine derivatives highlights innovative synthetic routes, including the acylation of heteroaromatic amines to create new classes of compounds with diverse structural motifs. This process involves reactions under specific conditions (such as microwave irradiation) to achieve the desired cyclization and formation of triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines (Ibrahim et al., 2011).
Biological Assessment - Derivatives within this chemical family have been synthesized and assessed for their biological properties. For example, the creation of novel acetamides containing an oxadiazole cycle has been explored, leading to compounds with interesting biological activities. Such research undertakes the synthesis and structural confirmation of these derivatives, followed by pharmacological assessments (Karpina et al., 2019).
Insecticidal Properties - The potential insecticidal properties of heterocyclic compounds incorporating a thiadiazole moiety have been investigated against pests like the cotton leafworm. This line of research involves synthesizing and identifying compounds for their insecticidal efficacy, indicating the broad application spectrum of triazolo[4,3-a]pyridine derivatives (Fadda et al., 2017).
Antimicrobial and Anticancer Potential - The exploration of chromone-linked 2-pyridone compounds fused with triazole rings underscores the antimicrobial and anticancer potential of such molecules. This research path involves synthesizing novel compounds and assessing their biological efficacy against various pathogens and cancer cell lines, showcasing the therapeutic possibilities of triazolo[4,3-a]pyridine derivatives (Ali & Ibrahim, 2010).
properties
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2.ClH/c18-16-12-6-2-1-5-11(12)9-13(16)19-15(23)10-22-17(24)21-8-4-3-7-14(21)20-22;/h1-8,13,16H,9-10,18H2,(H,19,23);1H/t13-,16-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQWDPFFJZIDID-OALZAMAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)NC(=O)CN3C(=O)N4C=CC=CC4=N3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)CN3C(=O)N4C=CC=CC4=N3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide;hydrochloride |
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